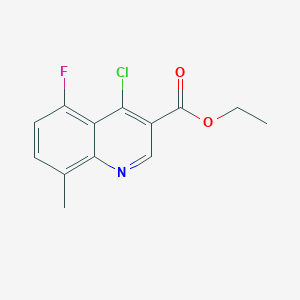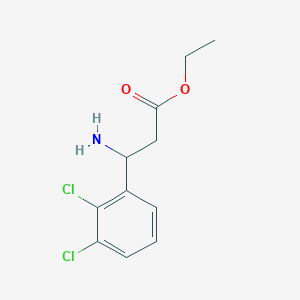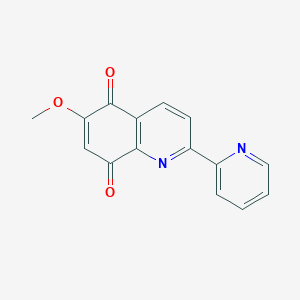
7-Bromo-5-nitroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-nitroquinolin-8-ol is a chemical compound with the molecular formula C9H5BrN2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitroquinolin-8-ol typically involves the bromination and nitration of quinolin-8-ol. One common method includes the following steps:
Bromination: Quinolin-8-ol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7th position.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-nitroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Bromo-5-nitroquinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-nitroquinolin-8-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as bacterial gyrases and topoisomerases, which are essential for DNA replication and cell division.
Metal Ion Chelation: It can chelate metal ions, disrupting metal-dependent biological processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitroquinolin-8-ol: Lacks the bromine atom at the 7th position.
7-Chloro-5-nitroquinolin-8-ol: Contains a chlorine atom instead of bromine.
8-Hydroxyquinoline: Lacks both the nitro and bromine substituents.
Uniqueness
7-Bromo-5-nitroquinolin-8-ol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, while the nitro group contributes to its potential as an antimicrobial and anticancer agent.
Propiedades
Número CAS |
23521-17-7 |
|---|---|
Fórmula molecular |
C9H5BrN2O3 |
Peso molecular |
269.05 g/mol |
Nombre IUPAC |
7-bromo-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H |
Clave InChI |
ZHAQCRBRMYTJHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)



![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)



